1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene
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Overview
Description
1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene is a useful research compound. Its molecular formula is C13H17Cl2OP and its molecular weight is 291.15 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene typically begins with the chlorination of benzene, followed by the addition of a cyclohexyl group through a Friedel-Crafts alkylation. Phosphorylation occurs through the use of phosphoryl chloride and an appropriate catalyst.
Industrial Production Methods
Industrially, the production involves a controlled series of reactions in batch reactors, ensuring high purity and yield. The conditions must be carefully regulated, particularly temperature and pH levels, to avoid by-product formation.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene undergoes various reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation is typically achieved using potassium permanganate or chromium trioxide under acidic conditions. Reduction reactions often use lithium aluminum hydride or hydrogenation over a palladium catalyst. Substitution reactions employ nucleophiles such as amines or alcohols.
Major Products
The major products include derivatives with modified phosphoryl or cyclohexyl groups, depending on the specific reagents and conditions used.
Scientific Research Applications: : this compound is used extensively in various fields:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : It is explored for its potential as an enzyme inhibitor.
Medicine: : Studies investigate its use in drug development, particularly in targeting specific proteins.
Industry: : Utilized in the development of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action: : The compound's mechanism of action hinges on its ability to interact with various biological targets. The phosphoryl group is particularly reactive, enabling it to form bonds with enzyme active sites, thereby inhibiting their function. This inhibition can modulate biochemical pathways, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds: : this compound stands out due to its unique combination of functional groups. Similar compounds include:
1-Chloro-2-[[dimethylphosphoryl]methyl]benzene: : Different phosphoryl group, impacting its reactivity and applications.
1-Chloro-2-[[chloro(phenyl)phosphoryl]methyl]benzene: : Substitution of cyclohexyl with phenyl affects its chemical behavior and biological activity.
In essence, this compound is a compound of significant interest due to its diverse applications and reactivity, distinguishing it from its analogs.
Properties
IUPAC Name |
1-chloro-2-[[chloro(cyclohexyl)phosphoryl]methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2OP/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBHHGAXJQFERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(CC2=CC=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.